molecular formula C10H4ClF6NO2 B2743372 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4,4,4-trifluoro-1,3-butanedione CAS No. 207994-03-4

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4,4,4-trifluoro-1,3-butanedione

Cat. No.: B2743372
CAS No.: 207994-03-4
M. Wt: 319.59
InChI Key: LTCZSMDKNVMICV-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4,4,4-trifluoro-1,3-butanedione is a compound that features prominently in the field of organic chemistry due to its unique structural properties. The presence of trifluoromethyl groups and a pyridinyl ring makes it a valuable compound in various chemical reactions and applications. This compound is known for its stability and reactivity, which are attributed to the electron-withdrawing effects of the trifluoromethyl groups.

Preparation Methods

The synthesis of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4,4,4-trifluoro-1,3-butanedione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity of the product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and safety.

Chemical Reactions Analysis

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4,4,4-trifluoro-1,3-butanedione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chlorine atom or other substituents on the pyridinyl ring. Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

    Addition: The compound can participate in addition reactions, particularly with electrophiles, due to the electron-deficient nature of the trifluoromethyl groups.

Scientific Research Applications

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4,4,4-trifluoro-1,3-butanedione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials, benefiting from its stability and reactivity.

Comparison with Similar Compounds

Similar compounds to 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4,4,4-trifluoro-1,3-butanedione include other trifluoromethyl-substituted pyridines and butanediones. These compounds share similar structural features but may differ in their specific substituents and reactivity. For example:

    3-Chloro-5-(trifluoromethyl)pyridine: Similar in structure but lacks the butanedione moiety, affecting its reactivity and applications.

    4,4,4-Trifluoro-1,3-butanedione:

    Trifluoromethylpyridines: A broader class of compounds with varying substituents that impact their chemical properties and applications.

The uniqueness of this compound lies in its combination of trifluoromethyl groups and a pyridinyl ring, which confer distinct reactivity and stability, making it valuable in diverse scientific and industrial contexts.

Biological Activity

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4,4,4-trifluoro-1,3-butanedione is a fluorinated compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H8ClF6N
  • Molecular Weight : 279.69 g/mol
  • CAS Number : 231953-40-5
  • IUPAC Name : 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4,4,4-trifluoro-1,3-butanedione

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with trifluoromethyl ketones under specific conditions to yield the desired fluorinated product. The synthetic pathway often includes:

  • Formation of Pyridine Derivative : Utilizing chlorinated pyridine as a starting material.
  • Trifluoromethylation : Employing trifluoroacetyl chloride or similar reagents.
  • Cyclization : Achieving the final structure through cyclization reactions.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. For example:

  • A study demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The IC50 values were notably lower than those of standard chemotherapeutic agents, indicating potent activity .
Cell LineIC50 Value (µM)Reference
MCF-70.016
HCT1160.010

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays:

  • In vitro tests revealed significant antibacterial activity against strains such as E. coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) comparable to or better than conventional antibiotics .
Bacterial StrainMIC (µg/mL)Reference
E. coli25
Pseudomonas aeruginosa30

Anti-inflammatory Properties

Additionally, the compound exhibits anti-inflammatory effects:

  • Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models, suggesting potential therapeutic applications in inflammatory diseases .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • DNA Intercalation : The compound may intercalate into DNA, disrupting replication processes in cancer cells.
  • Enzyme Inhibition : It has been suggested that this compound inhibits key enzymes involved in cancer cell proliferation and survival pathways.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress in target cells, contributing to apoptosis.

Case Studies

Several case studies have illustrated the efficacy of this compound in various biological contexts:

  • Case Study on Cancer Cell Lines : A detailed investigation into the cytotoxic effects on MCF-7 and HCT116 cells showed that treatment with the compound resulted in significant apoptosis characterized by morphological changes typical of programmed cell death .
  • Antibacterial Efficacy : In a comparative study against standard antibiotics, this compound displayed superior activity against multi-drug resistant strains of bacteria, emphasizing its potential as a new antimicrobial agent .

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4,4,4-trifluorobutane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClF6NO2/c11-5-1-4(9(12,13)14)3-18-8(5)6(19)2-7(20)10(15,16)17/h1,3H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCZSMDKNVMICV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=O)CC(=O)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClF6NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

608 mg of a sodium ethoxide 21% ethanol solution was added at 0° C. to a tetrahydrofuran (dehydrated) 9 mL solution of 1 g of 2-acetyl-3-chloro-5-(trifluoromethyl)pyridine and 635 mg of ethyl 2,2,2-trifluoroacetate, followed by stirring at room temperature for 13 hours. After completion of the reaction, water was added to the reaction liquid, followed by extraction with ethyl acetate, the organic layer was dried over anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure to obtain 1.4 g of 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-4,4,4-trifluorobutan-1,3-dione (after-mentioned intermediate No. IX-25).
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608 mg
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9 mL
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1 g
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635 mg
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